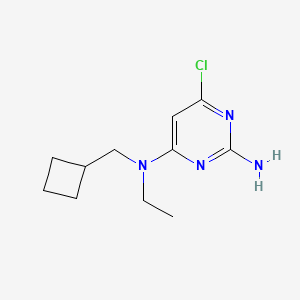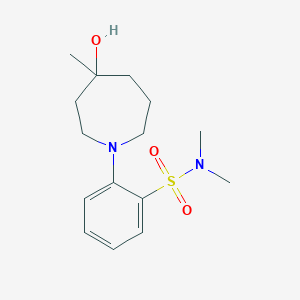![molecular formula C12H17N5O B6635066 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 is a synthetic compound that belongs to the class of azepane derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol involves its binding to the dopamine and serotonin transporters, which are responsible for the reuptake of dopamine and serotonin from the synaptic cleft. By binding to these transporters, 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol inhibits their activity, leading to increased levels of dopamine and serotonin in the synaptic cleft. This, in turn, leads to increased neurotransmission and modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol depend on its binding affinity and selectivity for the dopamine and serotonin transporters. In general, 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has been found to increase the levels of dopamine and serotonin in the brain, leading to effects such as increased locomotor activity, reward, and mood enhancement. 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has also been found to have anxiolytic and antidepressant effects, possibly due to its modulation of the serotonin system.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol for lab experiments is its high affinity and selectivity for the dopamine and serotonin transporters, which makes it a useful tool for studying the function of these transporters. Another advantage is its potential as a scaffold for the development of new drugs targeting these transporters. However, one limitation of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol is its potential toxicity and adverse effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research on 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol. One direction is the development of new ligands based on the 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol scaffold with improved pharmacological properties. Another direction is the evaluation of the potential therapeutic applications of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol and its analogs in various neuropsychiatric disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol on the dopamine and serotonin transporters could lead to the development of new treatments for these disorders.
Synthesis Methods
The synthesis of 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol involves a multi-step process that starts with the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with 2-bromo-1-(8-azepanyl)pyrazine, followed by the reaction of the resulting product with sodium azide and triphenylphosphine. The final step involves the reduction of the azide group to the corresponding amine using palladium on carbon as a catalyst.
Scientific Research Applications
4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has been studied for its potential as a ligand for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has also been studied for its potential as a treatment for drug addiction and depression.
In pharmacology, 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has been studied for its potential as a ligand for the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has also been studied for its potential as a treatment for anxiety disorders and obsessive-compulsive disorder.
In medicinal chemistry, 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has been studied for its potential as a scaffold for the development of new drugs targeting the dopamine and serotonin transporters. 4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol has also been studied for its potential as a template for the design of new ligands with improved pharmacological properties.
properties
IUPAC Name |
4-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(18)3-2-6-16(7-4-12)10-11-15-14-9-17(11)8-5-13-10/h5,8-9,18H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEWFTIGNXCHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C2=NC=CN3C2=NN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)







